molecular formula C17H20N2O4 B4444303 N-[2-(2-methoxyphenoxy)ethyl]-N'-(2-methoxyphenyl)urea

N-[2-(2-methoxyphenoxy)ethyl]-N'-(2-methoxyphenyl)urea

Cat. No.: B4444303
M. Wt: 316.35 g/mol
InChI Key: COUKXXRVVMBKEH-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-N’-(2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two methoxyphenyl groups attached to a urea linkage. It is known for its stability under various conditions, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-N’-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(2-methoxyphenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .

Industrial Production Methods

On an industrial scale, the production of N-[2-(2-methoxyphenoxy)ethyl]-N’-(2-methoxyphenyl)urea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-N’-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-N’-(2-methoxyphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-N’-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can form stable complexes with amine groups, thereby modulating the activity of enzymes and other proteins. The methoxyphenyl groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-N’-(2-methoxyphenyl)urea is unique due to its dual methoxyphenyl groups, which confer enhanced stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties.

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-21-14-8-4-3-7-13(14)19-17(20)18-11-12-23-16-10-6-5-9-15(16)22-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUKXXRVVMBKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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